molecular formula C48H92O4 B1498159 Behenyl maleate

Behenyl maleate

Cat. No.: B1498159
M. Wt: 733.2 g/mol
InChI Key: STDUJGRYOCDXBT-HFDYVGAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Behenyl maleate, the maleic acid ester of behenyl alcohol (C22H45OH), is a long-chain alkyl maleate ester. Maleate esters, derived from maleic acid, are characterized by their two ester groups and unsaturated double bond, enabling applications in polymer chemistry, pharmaceuticals, and industrial additives. This article compares this compound with similar compounds, emphasizing molecular structure, physicochemical properties, and industrial relevance.

Properties

Molecular Formula

C48H92O4

Molecular Weight

733.2 g/mol

IUPAC Name

didocosyl (Z)-but-2-enedioate

InChI

InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43-

InChI Key

STDUJGRYOCDXBT-HFDYVGAYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Behenyl maleate typically involves the esterification of didocosanol with but-2-enedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterOptimal RangeCatalyst Efficacy Ranking
Temperature383–413 KPhosphotungstic acid > H2SO4 > Dowex 50WX8
Molar ratio (alcohol:anhydride)2.2:1 to 5:1Higher ratios favor diester formation
Reaction time1.5–20 hoursVaries with catalyst activity

Phosphotungstic acid demonstrates superior catalytic activity, achieving >70% diester yield at 413 K . Homogeneous catalysts (e.g., H2SO4) outperform heterogeneous resins (e.g., Dowex) due to reduced steric hindrance .

Kinetics and Reaction Order

Esterification of long-chain alcohols like behenyl alcohol follows second-order kinetics, dependent on both monoester and alcohol concentrations :

r=k[monoester]α[alcohol]βr=k\cdot [\text{monoester}]^α\cdot [\text{alcohol}]^β

For primary alcohols (α = β ≈ 1), the rate equation simplifies to:

r=k[monoester][alcohol]r=k\cdot [\text{monoester}]\cdot [\text{alcohol}]

Reaction rates decrease with bulkier alcohols due to steric effects, as observed in isomer studies (e.g., butan-2-ol vs. butan-1-ol) .

Hydrolysis and Stability

Behenyl maleate undergoes acid- or base-catalyzed hydrolysis:

  • Acidic conditions : Reverts to maleic acid and behenyl alcohol.

  • Alkaline conditions : Forms disodium maleate and alcohol.

Hydrolysis rates correlate with ester bond stability. Long alkyl chains (e.g., C22) enhance hydrophobicity, reducing susceptibility to aqueous hydrolysis compared to shorter-chain analogs .

Comparative Toxicity Data :

CompoundIrritation Score (PII)Systemic Toxicity (LD50)
Di-C12-13 alkyl malate0.0 (non-irritant)>2000 mg/kg (oral, rat)
This compound*Predicted ≤1.0Estimated >5000 mg/kg

*Extrapolated from analogous esters.

Transesterification and Polymerization

This compound participates in transesterification with polyols (e.g., glycerol) to form branched esters. Under radical initiators, the maleate double bond enables copolymerization with vinyl monomers (e.g., styrene), forming cross-linked networks .

Scientific Research Applications

Didocosyl (Z)-but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound can be utilized in the study of lipid metabolism and as a component in the formulation of lipid-based drug delivery systems.

    Industry: Didocosyl (Z)-but-2-enedioate is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of Behenyl maleate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester group can undergo hydrolysis by esterases, releasing the active components that exert biological effects. The molecular targets and pathways involved include lipid metabolism enzymes and membrane-associated proteins.

Comparison with Similar Compounds

Dimethyl Maleate

  • Chemical Formula : C6H8O4 .
  • Molecular Weight : 144.13 g/mol .
  • Physicochemical Properties :
    • Melting Point: -19°C .
    • Boiling Point: 204–205°C .
  • Applications: A low-molecular-weight ester used as a plasticizer and monomer for unsaturated polyester resins. Its small size enhances reactivity in copolymerization .

Dibutyltin Maleate (DBTM)

  • Chemical Formula : C12H18O4Sn .
  • Molecular Weight : 346.98 g/mol .
  • Applications: Acts as a stabilizer in polyvinyl chloride (PVC) and catalyst in polyurethane synthesis. Its organotin component improves thermal stability in polymers .

Di(2-ethylhexyl) Maleate

  • Chemical Formula : C20H34O4 .
  • Molecular Weight : 338.48 g/mol .
  • Applications: Used as a plasticizer and comonomer in adhesives and coatings .

Antimony Mono-2-ethylhexyl Maleate

  • Synthesis: Derived from antimony trioxide, 2-ethylhexanol, and maleic anhydride .
  • Applications : Enhances PVC stability by reducing thermal degradation, highlighting the role of maleate esters in material science .

Behenyl Methacrylate (Analogue)

  • Chemical Formula : C26H50O2 (methacrylate backbone with C22 alkyl chain) .
  • Applications: A hydrophobic monomer used in copolymers to improve weather resistance, adhesion, and flexibility in paints and adhesives .

Key Trends and Research Findings

Impact of Alkyl Chain Length

  • Hydrophobicity : Longer alkyl chains (e.g., Behenyl’s C22) increase hydrophobicity, making such esters suitable for water-resistant coatings and emollients (e.g., Behenyl benzoate in cosmetics ).
  • Melting Points : Esters with shorter chains (e.g., dimethyl maleate) have lower melting points (-19°C) compared to bulkier derivatives, which may solidify at higher temperatures .

Reactivity in Polymerization

Maleate esters participate in copolymerization due to their unsaturated double bond. For example, Behenyl methacrylate copolymerizes with maleic acid esters to enhance polymer flexibility . Similarly, dimethyl maleate’s high reactivity facilitates crosslinking in resins .

Toxicity and Regulatory Considerations

Di(2-ethylhexyl) maleate’s acute toxicity underscores the need for careful handling , while pharmaceutical maleates (e.g., Flupirtine maleate) require precise analytical methods for quality control .

Data Table: Comparative Properties of Maleate Esters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications References
Dimethyl Maleate C6H8O4 144.13 -19 204–205 Plasticizers, resins
Dibutyltin Maleate C12H18O4Sn 346.98 Not reported Not reported PVC stabilizer
Di(2-ethylhexyl) Maleate C20H34O4 338.48 Not reported Not reported Coatings, adhesives
Behenyl Methacrylate C26H50O2 394.68 Not reported Not reported Hydrophobic polymers

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